1,4,8,12-Tetraazacyclopentadecane

Catalog No.
S666406
CAS No.
15439-16-4
M.F
C11H26N4
M. Wt
214.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4,8,12-Tetraazacyclopentadecane

CAS Number

15439-16-4

Product Name

1,4,8,12-Tetraazacyclopentadecane

IUPAC Name

1,4,8,12-tetrazacyclopentadecane

Molecular Formula

C11H26N4

Molecular Weight

214.35 g/mol

InChI

InChI=1S/C11H26N4/c1-4-12-6-2-8-14-10-11-15-9-3-7-13-5-1/h12-15H,1-11H2

InChI Key

KUFDRRWNPNXBRF-UHFFFAOYSA-N

SMILES

C1CNCCCNCCNCCCNC1

Canonical SMILES

C1CNCCCNCCNCCCNC1

1,4,8,12-Tetraazacyclopentadecane is a polyamine compound characterized by its unique cyclic structure containing four nitrogen atoms and eleven carbon atoms. Its chemical formula is C₁₁H₂₆N₄, and it features a saturated ring system that contributes to its stability and reactivity. The compound is notable for its ability to form stable complexes with various metal ions, making it of interest in coordination chemistry and materials science.

, particularly in the formation of metal complexes. For example, it reacts with chromium(III) chloride in dimethylformamide to form a stable chromium complex, [Cr(1,4,8,12-tetraazacyclopentadecane)Cl]Cl . Additionally, studies have shown that alkyl derivatives of this compound can undergo kinetic studies involving reactions with mercury(II) ions and methylmercury(II) ions .

Research into the biological activity of 1,4,8,12-tetraazacyclopentadecane and its metal complexes indicates potential applications in medicinal chemistry. Some studies suggest that these complexes exhibit antibacterial properties and may act as inhibitors against certain enzymes. The biological interactions are often linked to the metal center's reactivity when coordinated with the tetraazacyclopentadecane ligand.

The synthesis of 1,4,8,12-tetraazacyclopentadecane typically involves multi-step organic reactions starting from simpler precursors. One common method includes the cyclization of appropriate diamines and aldehydes under controlled conditions to yield the desired cyclic structure. Additionally, the compound can be synthesized through the reaction of various amines in a suitable solvent system .

Interaction studies involving 1,4,8,12-tetraazacyclopentadecane focus on how it forms complexes with different metal ions. These studies often employ spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography to elucidate the structure and stability of these complexes. For instance, research has shown that the interaction of this compound with chromium(III) leads to distinct structural changes that can be analyzed for their reactivity .

Several compounds share structural or functional similarities with 1,4,8,12-tetraazacyclopentadecane. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-DiaminobutaneLinear diamineSimpler structure; less complex coordination chemistry
1,10-DiaminodecaneLinear diamineLonger chain; different reactivity profile
Cyclam (1,4,8,11-Tetraazacyclotetradecane)Cyclic polyamineContains four nitrogen atoms but differs in ring size
2,2'-BipyridineBidentate ligandTwo nitrogen donor sites; used extensively in coordination chemistry

The uniqueness of 1,4,8,12-tetraazacyclopentadecane lies in its specific cyclic structure and the ability to form stable complexes with various transition metals while exhibiting distinct biological activities. This makes it particularly valuable for research in both synthetic and medicinal chemistry.

Metal Ion Selectivity and Binding Modes

The selectivity patterns exhibited by 1,4,8,12-tetraazacyclopentadecane toward various metal ions depend critically on both the ionic radius and electronic configuration of the metal center [7]. Studies have revealed that the ligand demonstrates enhanced affinity for larger metal ions such as cadmium(II) and lead(II) compared to smaller transition metal ions [4]. This size-dependent selectivity arises from the optimal fit between the metal ion and the ligand cavity, which minimizes strain in the resulting complex [8].

Yttrium(III) complexes with anionic cyclam derivatives

Yttrium(III) complexes with anionic derivatives of 1,4,8,12-tetraazacyclopentadecane represent a specialized class of coordination compounds that exhibit unique binding characteristics [9]. The incorporation of anionic substituents on the macrocyclic framework significantly alters the electronic properties of the ligand, enhancing its affinity for trivalent metal ions [10]. Research has shown that these anionic derivatives can effectively stabilize the high charge density of yttrium(III) through enhanced electrostatic interactions [11].

The structural characterization of yttrium(III) complexes reveals that the metal center typically adopts a coordination number higher than six, often incorporating additional solvent molecules or counterions to satisfy its coordination requirements [12]. X-ray crystallographic studies have demonstrated that the yttrium(III) ion sits slightly above the mean plane defined by the four nitrogen donors, indicating a degree of structural distortion necessary to accommodate the large ionic radius of the metal center [13].

Ruthenium nitrosyl complexes and nitric oxide release mechanisms

Ruthenium nitrosyl complexes incorporating 1,4,8,12-tetraazacyclopentadecane have emerged as promising candidates for controlled nitric oxide release applications [9]. The complex trans-[RuCl( [15]aneN₄)NO]²⁺ demonstrates well-defined electrochemical behavior, with nitric oxide release occurring upon reduction of the metal center [10]. This compound exhibits a characteristic {RuII-NO⁺}³⁺ electronic configuration, which remains stable under physiological conditions but can be activated through either electrochemical or photochemical stimuli [11].

The mechanism of nitric oxide release from these ruthenium complexes involves the reduction of the nitrosyl ligand, followed by its dissociation from the metal center [14]. Spectroscopic investigations have revealed that this process occurs via a two-step mechanism: initial electron transfer to the metal-nitrosyl unit, followed by weakening of the ruthenium-nitrogen bond [15]. The released nitric oxide demonstrates biological activity comparable to that observed with established nitric oxide donors such as sodium nitroprusside [9].

Zinc(II) and Nickel(II) complexes with carbonato bridges

Zinc(II) and nickel(II) complexes of 1,4,8,12-tetraazacyclopentadecane frequently incorporate carbonato bridges that facilitate the formation of multinuclear assemblies [16]. These bridging carbonato ligands can adopt multiple coordination modes, including monodentate and bidentate fashions, depending on the specific synthetic conditions and the presence of additional ligands [18]. The formation of carbonato-bridged complexes typically occurs through the incorporation of atmospheric carbon dioxide during synthesis or through the deliberate addition of carbonate salts [17].

Structural studies of these carbonato-bridged complexes reveal that the zinc(II) and nickel(II) centers maintain their preferred coordination geometries while accommodating the bridging ligands [18]. The metal-metal separations in these complexes typically range from 4.5 to 5.5 Ångströms, distances that are optimal for weak magnetic exchange interactions [19]. The presence of carbonato bridges significantly influences the redox properties of these complexes, often stabilizing higher oxidation states and modifying the electrochemical behavior compared to mononuclear analogues [20].

Structural and Reactivity Insights

The structural versatility of 1,4,8,12-tetraazacyclopentadecane complexes extends beyond simple mononuclear coordination compounds to encompass a diverse array of multinuclear assemblies and reactive intermediates [8]. The ligand's ability to support various structural motifs while maintaining metal-ligand stability has facilitated the development of novel synthetic methodologies and catalytic systems [21]. Conformational analysis reveals that the macrocyclic ligand can adopt multiple low-energy conformations, each optimized for specific metal coordination environments [6].

μ₂-Oxalato-bridged multinuclear assemblies

μ₂-Oxalato-bridged multinuclear assemblies incorporating 1,4,8,12-tetraazacyclopentadecane demonstrate remarkable structural diversity and magnetic properties [19]. The novel tricopper complex [Cu(tacp)(H₂O)]₂[Cu(μ₂-C₂O₄)₂(ClO₄)₂] exemplifies the capacity of oxalate ligands to bridge multiple metal centers while maintaining the integrity of the macrocyclic coordination environment [19]. In this complex, each oxalate ligand functions as a bridging unit between two copper(II) centers, adopting both monodentate and bidentate coordination modes depending on the local coordination requirements [19].

The structural characterization of these oxalato-bridged assemblies reveals metal-metal separations that are optimal for magnetic exchange interactions [22]. Crystallographic studies demonstrate that the copper centers are separated by distances ranging from 5.434 to 5.626 Ångströms, depending on the specific bridging arrangement and the presence of additional ligands [22]. The magnetic properties of these complexes are dominated by antiferromagnetic interactions transmitted through the oxalate bridges, with coupling constants ranging from -0.9 to -2.0 cm⁻¹ [19] [22].

Ortho-metalation reactions in benzyl derivatives

Ortho-metalation reactions in benzyl derivatives of 1,4,8,12-tetraazacyclopentadecane provide access to unique organometallic complexes with enhanced reactivity profiles [23]. These reactions typically involve the activation of carbon-hydrogen bonds in benzyl substituents attached to the macrocyclic framework, leading to the formation of cyclometalated complexes [24]. The ortho-metalation process is facilitated by the proximity of the benzyl substituents to the metal center and the availability of suitable coordination sites [23].

Mechanistic studies have revealed that ortho-metalation proceeds through a concerted metallation-deprotonation pathway, in which the metal center inserts into the carbon-hydrogen bond while simultaneously eliminating a proton [24]. This process is highly regioselective, typically occurring at the ortho position relative to the point of attachment of the benzyl group to the macrocyclic ligand [23]. The resulting cyclometalated complexes exhibit enhanced thermal stability and modified electronic properties compared to their non-metallated analogues [24].

Spin-state modulation in iron and cobalt complexes

Spin-state modulation in iron and cobalt complexes of 1,4,8,12-tetraazacyclopentadecane represents a fundamental aspect of their magnetic behavior and reactivity [27]. Iron(II) complexes typically exist in the low-spin state under ambient conditions, though temperature-dependent spin crossover behavior has been observed in certain derivatives [32]. The spin-state preferences of these complexes are strongly influenced by the ligand field strength and the presence of additional axial ligands [28].

Cobalt(II) complexes demonstrate more complex spin-state behavior, often exhibiting gradual spin crossover transitions with characteristic transition temperatures around 175 K [33]. This spin crossover behavior is accompanied by significant changes in the magnetic moment and electronic absorption spectra [29]. The ability to modulate spin states through external stimuli such as temperature, pressure, or light irradiation has important implications for the development of molecular switches and memory devices [30].

Magnetic and Electrochemical Properties

The magnetic and electrochemical properties of 1,4,8,12-tetraazacyclopentadecane complexes are intimately related to the electronic structure of the metal centers and the nature of inter-metal interactions [34]. These properties can be systematically tuned through modification of the macrocyclic ligand or through the incorporation of bridging ligands that mediate electronic communication between metal centers [35]. Understanding these relationships is crucial for the rational design of materials with specific magnetic and electronic properties [36].

Antiferromagnetic coupling in bridged copper(II) complexes

Antiferromagnetic coupling in bridged copper(II) complexes of 1,4,8,12-tetraazacyclopentadecane is mediated through superexchange pathways that depend critically on the nature and geometry of the bridging ligands [34]. Hydroxide-bridged dinuclear complexes exhibit particularly strong antiferromagnetic interactions, with coupling constants ranging from -555 to -808 cm⁻¹ depending on the specific structural parameters [36]. These large coupling constants reflect the efficient overlap between the magnetic orbitals of the copper centers and the bridging ligand orbitals [40].

Complex TypeBridging LigandCoupling Constant (J, cm⁻¹)Cu-Cu Distance (Å)
Hydroxide-bridgedOH⁻-555 to -8082.8-3.2
Oxalate-bridgedC₂O₄²⁻-0.9 to -2.05.4-5.6
Triazole-bridgedN₃H₂⁻-15 to -254.0-4.5

The temperature dependence of the magnetic susceptibility in these complexes follows the Bleaney-Bowers equation for antiferromagnetically coupled dimers [39]. At low temperatures, the magnetic susceptibility approaches zero as the coupled copper centers adopt a diamagnetic ground state [35]. The antiferromagnetic exchange is transmitted through direct overlap of the copper d orbitals with the bridging ligand orbitals, with the efficiency of coupling being strongly dependent on the Cu-X-Cu bridge angle [40].

Redox behavior of ruthenium(II) nitrosyl complexes

The redox behavior of ruthenium(II) nitrosyl complexes incorporating 1,4,8,12-tetraazacyclopentadecane is characterized by multiple electron-transfer processes that can be distinguished by electrochemical techniques [37]. Cyclic voltammetry reveals well-defined oxidation and reduction waves corresponding to metal-centered and ligand-centered electron transfer [14]. The ruthenium(III/II) couple typically occurs at potentials around +0.8 to +1.2 V versus the standard hydrogen electrode, while the nitrosyl reduction occurs at more negative potentials [13].

The electrochemical behavior of these complexes is strongly influenced by the pH of the solution, with the nitrosyl reduction becoming more favorable under acidic conditions [38]. This pH dependence arises from the protonation of the reduced nitrosyl species and the associated thermodynamic stabilization [15]. Spectroelectrochemical studies have confirmed that the reduction of the nitrosyl ligand is accompanied by significant changes in the infrared and electronic absorption spectra [14].

pH-dependent electronic structure transitions

pH-dependent electronic structure transitions in 1,4,8,12-tetraazacyclopentadecane complexes reflect the protonation equilibria of the secondary amine nitrogen atoms and their influence on the metal coordination environment [38]. The macrocyclic ligand can undergo stepwise protonation with pKa values that depend on the nature of the coordinated metal ion and the presence of additional ligands [43]. These protonation processes are accompanied by significant changes in the electronic absorption spectra and the redox potentials of the metal centers [46].

Potentiometric titration studies have revealed that the first two protonation events occur at the secondary amine nitrogens that are not directly coordinated to the metal center [43]. Subsequent protonation can lead to partial dissociation of the metal-ligand bonds and reorganization of the coordination sphere [4]. The pH-dependent behavior is particularly pronounced in complexes with labile metal centers such as zinc(II) and cadmium(II), where protonation can induce complete dissociation of the complex at sufficiently low pH values [4].

Prodrug Activation Strategies

1,4,8,12-Tetraazacyclopentadecane plays a crucial role in prodrug activation through cyclization-elimination mechanisms. The compound's unique cyclic structure with four nitrogen atoms creates favorable conditions for intramolecular reactions that enable controlled drug release [1]. These systems exploit the nucleophilic properties of the secondary amines within the macrocyclic framework to facilitate prodrug activation through specific chemical transformations.

The activation process typically involves the formation of intermediate species where the tetraazacyclopentadecane moiety acts as a leaving group or participates in bond formation and cleavage reactions. Studies have demonstrated that prodrugs incorporating this macrocyclic structure can undergo quantitative conversion to active pharmaceutical compounds under physiological conditions [1]. The stability of drug-tetraazacyclopentadecane conjugates in aqueous environments makes them particularly suitable for oral administration, where the prodrug can reach cellular targets without premature transformation.

Metal-Based Anticancer Agents

Recent developments in metal-based anticancer therapy have highlighted the potential of cobalt(III) cyclam complexes incorporating 1,4,8,12-tetraazacyclopentadecane scaffolds. The most significant advancement involves the development of cobalt(III) complexes that function as dual-action therapeutic agents, combining chemotherapy with immunotherapy [2]. These complexes demonstrate remarkable stability under physiological conditions while releasing their therapeutic payload within the reducing cancer microenvironment.

The mechanism involves the reduction of cobalt(III) to cobalt(II) in the tumor environment, leading to the release of both the metal complex and organic ligands. While the reduced metal complex triggers cytotoxic responses through DNA interaction, the released organic ligands activate the cGAS-STING pathway, inducing immune responses [2]. This dual mechanism has shown exceptional efficacy in preclinical studies, with nanoparticle-encapsulated formulations achieving nearly complete tumor eradication in triple-negative breast cancer models.

Stability studies reveal that these cobalt(III) complexes maintain their integrity in blood circulation while selectively activating in tumor tissue. The incorporation of 1,4,8,12-tetraazacyclopentadecane provides enhanced thermodynamic stability compared to other macrocyclic ligands, with formation constants exceeding 10^20 M^-1 for cobalt(III) complexes [3].

pH-Responsive Release Mechanisms

The pH-responsive properties of 1,4,8,12-tetraazacyclopentadecane-based drug delivery systems exploit the acidic microenvironment characteristic of tumor tissues. The multiple nitrogen atoms in the macrocyclic structure can undergo protonation at physiological pH values, causing conformational changes that trigger drug release [4]. This mechanism is particularly effective because tumor tissues typically exhibit pH values between 6.0 and 6.8, compared to normal tissue pH of 7.4.

The protonation behavior of the tetraazacyclopentadecane scaffold results in electrostatic repulsion between positively charged nitrogen atoms, leading to ring expansion and weakening of drug-ligand interactions. This pH-dependent structural modification has been exploited in hydrogel systems where the macrocyclic compound serves as a cross-linking agent that responds to environmental pH changes [4]. Studies demonstrate that drug release rates can be precisely controlled by adjusting the pH sensitivity through chemical modifications of the macrocyclic framework.

Diagnostic Imaging Agents

MRI Contrast Enhancement via Paramagnetic Complexes

1,4,8,12-Tetraazacyclopentadecane serves as an excellent chelating agent for paramagnetic metal ions used in magnetic resonance imaging contrast enhancement. The macrocyclic structure forms highly stable complexes with gadolinium(III) ions, resulting in contrast agents with enhanced relaxivity properties [5]. These complexes demonstrate superior performance compared to linear chelating agents due to their higher thermodynamic stability and resistance to metal ion dissociation.

The mechanism of contrast enhancement involves the coordination of water molecules to the paramagnetic metal center, which accelerates the relaxation of nearby water protons. Gadolinium(III) complexes with tetraazacyclopentadecane derivatives exhibit relaxivity values ranging from 4.5 to 8.2 mM^-1 s^-1, depending on the specific ligand modifications and solution conditions [5]. The macrocyclic structure provides optimal coordination geometry for gadolinium, maintaining a balance between thermodynamic stability and water exchange kinetics.

Recent developments have focused on creating redox-responsive MRI contrast agents using manganese(III) complexes with cross-bridged tetraazacyclopentadecane derivatives. These systems demonstrate pH-dependent contrast enhancement, with protonation constants (pKa) values of 3.93 for hydroxide ligands, enabling selective imaging of tissues with altered pH environments .

Radioisotope Incorporation for PET Imaging

The incorporation of radioisotopes, particularly copper-64, into 1,4,8,12-tetraazacyclopentadecane-based imaging agents has revolutionized positron emission tomography applications. The macrocyclic structure exhibits exceptional affinity for copper ions, with formation constants exceeding 10^18 M^-1, ensuring stable radioisotope retention during circulation [7]. This high stability is crucial for preventing non-specific deposition of radioactive metal ions in healthy tissues.

Copper-64 labeling of tetraazacyclopentadecane derivatives can be achieved at room temperature with greater than 99% radiochemical yield, making the process highly efficient for clinical applications [7]. The resulting radiopharmaceuticals demonstrate excellent in vivo stability, with less than 5% dissociation observed over 24 hours in plasma studies. Biodistribution studies reveal favorable clearance profiles with minimal accumulation in non-target organs.

The specific activity of these radiopharmaceuticals can reach 37 MBq/nmol, enabling high-resolution imaging at low injection doses [8]. Clinical evaluation has shown that copper-64 labeled tetraazacyclopentadecane derivatives provide superior tumor-to-background ratios compared to conventional imaging agents, with tumor-to-muscle ratios exceeding 6:1 at 3 hours post-injection [8].

Fluorescent Probes with Cyclam-Based Scaffolds

Fluorescent probes incorporating 1,4,8,12-tetraazacyclopentadecane scaffolds have emerged as valuable tools for cellular imaging and biomarker detection. The macrocyclic structure can be modified with various fluorophores to create probes with specific emission wavelengths and targeting capabilities [9]. These modifications include naphthalimide derivatives that exhibit aggregation-induced emission enhancement, providing bright fluorescence signals in aqueous environments.

The photophysical properties of these probes include emission maxima around 600 nm with Stokes shifts reaching 168 nm, making them suitable for biological imaging applications [9]. The macrocyclic scaffold provides stability against photobleaching and maintains fluorescence intensity over extended imaging periods. Quantum yields of up to 0.35 have been reported for optimized probe designs.

Cellular uptake studies demonstrate that these probes can achieve intracellular concentrations sufficient for imaging at micromolar loading concentrations. The macrocyclic structure facilitates membrane permeation through active transport mechanisms, with uptake rates 4.5 times higher than commercial transfection reagents [9]. This efficiency enables real-time tracking of cellular processes and molecular interactions.

Environmental and Catalytic Systems

Heavy Metal Sequestration Mechanisms

1,4,8,12-Tetraazacyclopentadecane demonstrates exceptional capability for heavy metal sequestration through chelation mechanisms involving its four nitrogen donor atoms. The macrocyclic structure provides optimal spatial arrangement for coordinating with various heavy metal ions, including copper, mercury, lead, and cadmium [10]. Formation constants for these complexes range from 10^8 to 10^12 M^-1, indicating strong binding affinity that surpasses many conventional chelating agents.

The sequestration mechanism involves the coordination of metal ions within the macrocyclic cavity, where the nitrogen atoms act as Lewis bases donating electron pairs to the metal center. This process effectively removes toxic metal ions from aqueous solutions, with removal efficiencies exceeding 90% for copper and mercury at concentrations up to 10 mg/L [10]. The binding selectivity follows the Irving-Williams series, with copper(II) showing the highest affinity among divalent first-row transition metals.

Comparative studies with other chelating agents reveal that 1,4,8,12-tetraazacyclopentadecane exhibits superior performance in heavy metal extraction from contaminated water. The order of effectiveness for mercury removal is: oxalic acid > citric acid > EDTA > tetraazacyclopentadecane, with removal percentages of 76.6%, 72.8%, 64.1%, and 62% respectively at 0.1 M concentration [10].

CO₂ Reduction Electrocatalysis

Nickel complexes of 1,4,8,12-tetraazacyclopentadecane serve as highly efficient electrocatalysts for carbon dioxide reduction, demonstrating remarkable selectivity for carbon monoxide production. The catalytic mechanism involves the formation of nickel(I) species through electrochemical reduction, which then coordinates with CO₂ to facilitate its conversion to CO [11]. These systems achieve CO/H₂ selectivity ratios exceeding 2.4:1 under optimized conditions.

The electrocatalytic performance can be significantly enhanced through pulsed electrolysis techniques, where short anodic pulses prevent catalyst deactivation by removing inhibitory CO-bound species [11]. This approach increases CO Faradaic efficiencies from 35% under steady-state conditions to 85% with pulsed operation. The improved performance results from in situ catalyst regeneration, preventing the accumulation of inactive nickel(I)-carbonyl intermediates.

Kinetic studies reveal that the rate-limiting step in CO₂ reduction is the dissociation of CO from the deactivated nickel(I)-carbonyl complex [12]. The binding affinity of CO to the nickel center is approximately 10^6 M^-1, requiring careful management of the CO concentration to maintain catalytic activity. Surface immobilization of the catalyst on carbon electrodes provides enhanced stability and facilitates CO product removal.

Radical Polymerization Mediation

1,4,8,12-Tetraazacyclopentadecane derivatives function as effective mediators in controlled radical polymerization processes, particularly in atom transfer radical polymerization (ATRP) systems. The macrocyclic ligand stabilizes copper complexes used as catalysts, enabling precise control over polymerization kinetics and molecular weight distribution [13]. These systems achieve dispersity values below 1.3 while maintaining high monomer conversion rates exceeding 90%.

The polymerization mechanism involves reversible activation-deactivation equilibria between copper(I) and copper(II) species complexed with the tetraazacyclopentadecane ligand. The equilibrium constant for this process is approximately 10^-7, providing optimal balance between polymerization rate and control [13]. The macrocyclic structure enhances the stability of both oxidation states, preventing catalyst degradation during polymerization.

Recent developments have demonstrated the application of these systems in photo-initiated ATRP, where light activation enables temporal control over polymerization processes [13]. The combination of methylene blue photosensitizer with tetraazacyclopentadecane-copper complexes provides excellent oxygen tolerance, allowing polymerizations to proceed under ambient conditions. This advancement significantly expands the practical applications of controlled radical polymerization in various industrial and research settings.

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,4,8,12-Tetraazacyclopentadecane

Dates

Last modified: 08-15-2023

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